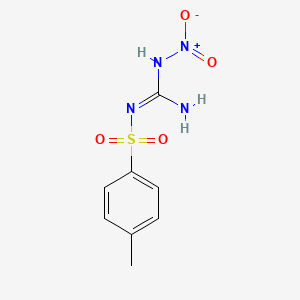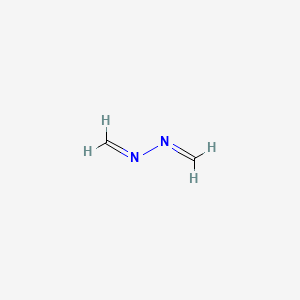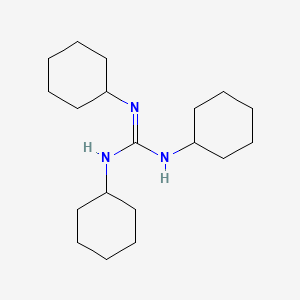![molecular formula C25H33BrO4 B13418495 [3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)
[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate: is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate typically involves multiple steps, including the formation of the cyclohexene ring, bromomethylation, and acetylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromomethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound may be used to study the effects of specific functional groups on biological systems. It can serve as a model compound for understanding enzyme interactions and metabolic pathways.
Medicine: In medicine, this compound has potential applications in drug development. Its unique structure may allow for the design of new pharmaceuticals with specific therapeutic effects.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the functional groups involved and the pathways activated. The compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects.
Vergleich Mit ähnlichen Verbindungen
- [3-acetyloxy-2-[(1R,6R)-3-(chloromethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate
- [3-acetyloxy-2-[(1R,6R)-3-(methyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate
Comparison: Compared to similar compounds, [3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate is unique due to the presence of the bromomethyl group. This functional group can undergo specific reactions that are not possible with other substituents, making this compound particularly valuable in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C25H33BrO4 |
|---|---|
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate |
InChI |
InChI=1S/C25H33BrO4/c1-6-7-8-9-19-13-23(29-17(4)27)25(24(14-19)30-18(5)28)22-12-20(15-26)10-11-21(22)16(2)3/h12-14,21-22H,2,6-11,15H2,1,3-5H3/t21-,22+/m0/s1 |
InChI-Schlüssel |
JRXXDMASJZCMMP-FCHUYYIVSA-N |
Isomerische SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2C(=C)C)CBr)OC(=O)C |
Kanonische SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=C)C)CBr)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


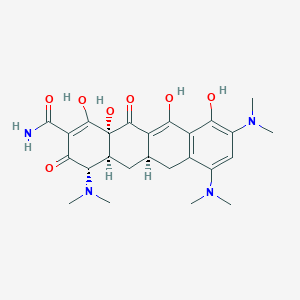
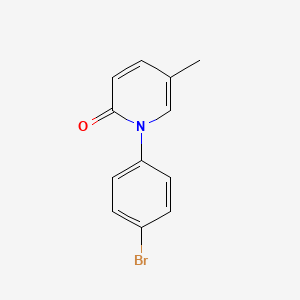

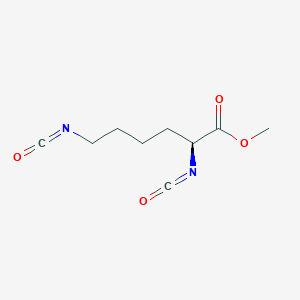
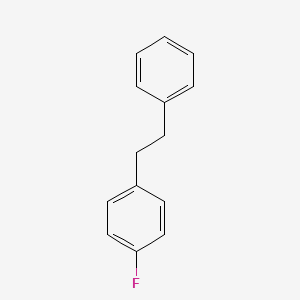
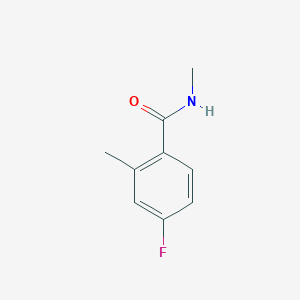
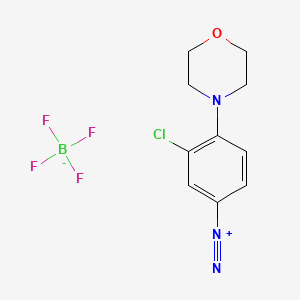



![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
